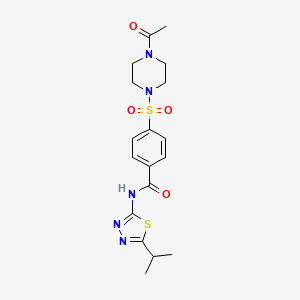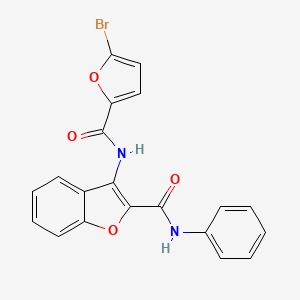![molecular formula C14H19N3O3 B2982529 [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411239-43-3](/img/structure/B2982529.png)
[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and an epoxide group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the epoxide group is often formed via an oxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-CPBA for epoxide formation.
Reducing agents: Lithium aluminum hydride (LiAlH4) for ring reductions.
Nucleophiles: Alkyl halides for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group typically yields diols, while reduction of the oxadiazole ring can produce amines.
科学的研究の応用
[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: Shares the oxadiazole ring but lacks the piperidine and epoxide groups.
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride: Similar structure but with a different substitution pattern.
Uniqueness
The uniqueness of [4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.
特性
IUPAC Name |
[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(11-8-19-11)17-6-4-10(5-7-17)13-15-12(16-20-13)9-2-1-3-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHGOIDOPJLHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCN(CC3)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)


![Benzo[d]thiazol-2-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2982461.png)
![2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid](/img/structure/B2982462.png)

![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/new.no-structure.jpg)


